N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
N-(2-Benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative characterized by a 4-bromophenyl moiety substituted with a benzoyl group at the ortho position. The benzamide core is further modified with a bis(2-methoxyethyl)sulfamoyl group at the para position. The bis(2-methoxyethyl)sulfamoyl group enhances solubility due to its polar yet flexible alkyl ether chains, distinguishing it from analogs with rigid or aromatic substituents .
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O6S/c1-34-16-14-29(15-17-35-2)36(32,33)22-11-8-20(9-12-22)26(31)28-24-13-10-21(27)18-23(24)25(30)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJYMNZLBKKHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound with significant potential in biomedical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H27BrN2O6S
- Molecular Weight : 575.47 g/mol
- CAS Number : 330677-02-6
- Purity : Typically 95% .
The compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound can reduce inflammation by modulating cytokine production and inhibiting inflammatory cell migration .
- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme inhibition | Specific enzyme targets identified |
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested for its antiproliferative effects. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties in a mouse model of acute lung injury. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced neutrophil infiltration into lung tissue, highlighting its therapeutic potential for inflammatory diseases .
Research Findings
Recent research has delved into the pharmacokinetics and bioavailability of this compound. Studies have indicated that it has favorable absorption characteristics and a half-life suitable for therapeutic applications. Further investigations are needed to fully understand its metabolic pathways and long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl Benzamide Cores
Key Compounds and Substituent Variations:
Substituent Effects on Physicochemical Properties
- Sulfamoyl Group Flexibility : The bis(2-methoxyethyl)sulfamoyl group in the target compound provides superior solubility compared to rigid substituents like the 2-oxotetrahydrofuran-3-yl group in compounds (e.g., 5f–5i). This is attributed to the methoxyethyl chains’ ability to form hydrogen bonds while maintaining conformational flexibility .
- However, nitro groups (as in 4MNB) may increase reactivity and reduce stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
